2-(2-ピリミジニルスルファニル)アセトニトリル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

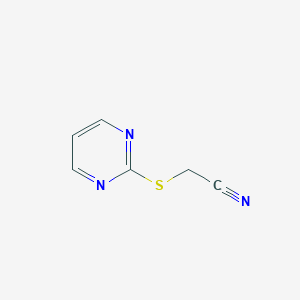

2-(pyrimidin-2-ylsulfanyl)acetonitrile is an organic compound with the molecular formula C6H5N3S. It features a pyrimidine ring attached to a sulfanyl group and an acetonitrile moiety.

科学的研究の応用

Synthesis and Chemical Properties

The synthesis of 2-(pyrimidin-2-ylsulfanyl)acetonitrile typically involves the reaction of pyrimidine derivatives with sulfanyl acetic acid or related compounds. The resulting product can be characterized using various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry.

Antifibrotic Properties

Recent studies have highlighted the antifibrotic potential of pyrimidine derivatives, including 2-(pyrimidin-2-ylsulfanyl)acetonitrile. For instance, certain pyrimidine derivatives demonstrated superior anti-fibrotic activities compared to established drugs like Pirfenidone. These compounds effectively inhibited collagen expression and reduced hydroxyproline content in cell culture models, suggesting their potential as novel anti-fibrotic agents .

Anticancer Activity

Pyrimidine derivatives have been extensively studied for their anticancer properties. Compounds similar to 2-(pyrimidin-2-ylsulfanyl)acetonitrile have shown promising activity against various cancer cell lines by targeting specific kinases involved in tumor growth. For example, inhibitors of FLT3 kinase, a target in acute myeloid leukemia, have been developed based on pyrimidine scaffolds, showcasing their role in cancer therapy .

Cancer Treatment

The compound has been investigated for its efficacy against mutant forms of EGFR (Epidermal Growth Factor Receptor), which are often implicated in various cancers. Research indicates that derivatives of 2-(pyrimidin-2-ylsulfanyl)acetonitrile exhibit high potency against these mutants while minimizing toxicity associated with wild-type EGFR inhibition .

Anti-inflammatory Effects

In vitro studies have demonstrated that related compounds can significantly reduce inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines, indicating potential applications in treating inflammatory diseases .

Summary of Biological Activities

Case Study on Antifibrotic Activity

A study evaluated the antifibrotic effects of various pyrimidine derivatives on hepatic stellate cells (HSC-T6). The results indicated that compounds derived from 2-(pyrimidin-2-ylsulfanyl)acetonitrile significantly inhibited collagen production and reduced fibrosis markers compared to control treatments.

Case Study on Cancer Therapeutics

In a preclinical model of acute myeloid leukemia, a derivative of 2-(pyrimidin-2-ylsulfanyl)acetonitrile was tested for its ability to inhibit FLT3 mutations. The compound showed promising results, leading to decreased cell proliferation and increased apoptosis in treated cancer cells.

作用機序

Target of Action

The primary targets of 2-(2-Pyrimidinylsulfanyl)acetonitrile are certain vital inflammatory mediators, including prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . These targets play a crucial role in the body’s inflammatory response.

Mode of Action

The compound interacts with its targets by inhibiting their expression and activities . This interaction results in a decrease in the inflammatory response, which can be beneficial in conditions where inflammation is a key factor.

Biochemical Pathways

It is known that the compound’s anti-inflammatory effects are due to its impact on the pathways involving the inflammatory mediators mentioned above . The downstream effects of this impact include a reduction in inflammation and associated symptoms.

Result of Action

The molecular and cellular effects of 2-(2-Pyrimidinylsulfanyl)acetonitrile’s action primarily involve a reduction in the inflammatory response . By inhibiting the expression and activities of key inflammatory mediators, the compound can help to alleviate inflammation and its associated symptoms.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-ylsulfanyl)acetonitrile typically involves the reaction of pyrimidine-2-thiol with chloroacetonitrile under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group attacks the carbon atom of the chloroacetonitrile, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(pyrimidin-2-ylsulfanyl)acetonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

化学反応の分析

Types of Reactions

2-(pyrimidin-2-ylsulfanyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

2-(2-Thiazolylthio)acetonitrile: Similar structure with a thiazole ring instead of a pyrimidine ring.

2-(2-Benzothiazolylthio)acetonitrile: Contains a benzothiazole ring.

2-(2-Imidazolylthio)acetonitrile: Features an imidazole ring.

Uniqueness

2-(pyrimidin-2-ylsulfanyl)acetonitrile is unique due to its pyrimidine ring, which can participate in specific interactions not possible with other heterocycles. This uniqueness can be exploited in the design of selective inhibitors or ligands for biological targets .

生物活性

2-(Pyrimidin-2-ylsulfanyl)acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a sulfanyl group and an acetonitrile moiety. Its structural formula can be represented as follows:

This structure is significant as it influences the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that 2-(pyrimidin-2-ylsulfanyl)acetonitrile exhibits a range of biological activities, including:

- Antimicrobial Properties : Exhibits activity against various bacterial strains, including Staphylococcus aureus.

- Anticancer Potential : Demonstrated cytotoxic effects in several cancer cell lines.

- Enzyme Inhibition : Functions as an inhibitor for specific enzymes, impacting cellular pathways.

The mechanism of action involves the compound's ability to interact with specific molecular targets, such as enzymes and receptors. It is believed to inhibit cellular processes by covalently modifying cysteine residues in target proteins, leading to altered enzyme activity and potential cell death in cancerous cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrimidine ring significantly affect biological activity. For instance, substituents at the 5-position of the pyrimidine can enhance potency against specific targets. A detailed analysis of various derivatives shows that electron-donating groups tend to increase inhibitory activity .

| Compound | Substituent | Activity (IC50) |

|---|---|---|

| 1 | H | 10 µM |

| 2 | CH3 | 5 µM |

| 3 | OCH3 | 0.5 µM |

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of 2-(pyrimidin-2-ylsulfanyl)acetonitrile against E. coli and S. aureus, demonstrating a minimum inhibitory concentration (MIC) of 8 µg/mL against both strains, indicating potent antimicrobial properties .

- Cytotoxicity in Cancer Cells : In vitro tests on MCF-7 and A549 cell lines revealed IC50 values of 3 µM and 1.5 µM respectively, suggesting significant potential for anticancer applications .

- Enzyme Inhibition Studies : The compound was shown to inhibit sortase A in Staphylococcus aureus, with kinetic studies revealing a competitive inhibition mechanism with a Ki value of approximately 0.25 µM .

特性

IUPAC Name |

2-pyrimidin-2-ylsulfanylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3S/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDADVILLLUBBNV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。